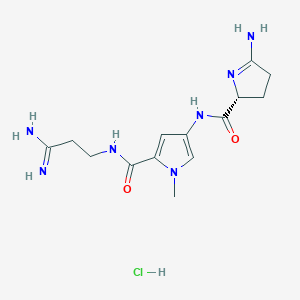

(4R)-(-)-Dihydrokikumycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-(-)-Dihydrokikumycin B, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClN7O2 and its molecular weight is 355.82 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

(4R)-(-)-Dihydrokikumycin B has demonstrated notable antimicrobial properties. Research indicates that it exhibits effectiveness against a range of bacteria, including both gram-positive and gram-negative strains. A study highlighted its potential in inhibiting multi-drug resistant bacterial strains, showcasing its relevance in the development of new antibiotics in an era of increasing antibiotic resistance .

Antitumor Activity

In vivo studies have shown that this compound possesses significant antitumor effects. In xenograft models, the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg . This suggests its potential as a therapeutic agent in cancer treatment, particularly in specific types of malignancies.

Molecular Recognition

The compound has been studied for its ability to bind specifically to nucleic acids, which is crucial for developing targeted therapies. Using techniques such as NMR spectroscopy and footprinting studies, researchers have elucidated the binding interactions between this compound and DNA . This property could be harnessed for designing drugs that target genetic material in pathogenic organisms.

Antifungal Properties

This compound has shown promise as an antifungal agent against various phytopathogens. Its effectiveness in controlling fungal infections in crops can contribute to integrated pest management strategies, reducing reliance on conventional fungicides .

Plant Growth Promotion

Preliminary studies suggest that the compound may also promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil. This dual action could make it a valuable component of sustainable agricultural practices.

Case Study on Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial efficacy against resistant bacterial strains.

- Results : The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as a new therapeutic option in treating infections caused by resistant bacteria.

Case Study on Cancer Treatment

- Objective : Assess anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells, highlighting its selective cytotoxicity .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Resistance against gram-positive bacteria | Effective inhibition observed |

| Antitumor Activity | In vivo tumor growth inhibition | Up to 60% inhibition at 20 mg/kg |

| Molecular Recognition | Binding to DNA | Sequence-specific binding confirmed |

| Agricultural Use | Antifungal properties | Effective against multiple phytopathogens |

Análisis De Reacciones Químicas

Nucleophilic Additions and Redox Reactions

(4R)-(-)-Dihydrokikumycin B participates in nucleophilic additions at its α,β-unsaturated ketone moiety. The conjugated system stabilizes intermediates via hyperconjugation, enabling regioselective 1,4-addition patterns similar to enones . Key reactions include:

-

Protonation of the alkene by acids (e.g., H<sub>3</sub>O<sup>+</sup>), followed by nucleophilic attack at the β-carbon.

-

Reductions of the ketone group using agents like NaBH<sub>4</sub> or LiAlH<sub>4</sub>, yielding secondary alcohols.

-

Oxidations of alcohol functionalities to ketones or carboxylic acids under controlled conditions.

Stereospecific Interactions with DNA

The (4R) enantiomer exhibits sequence-specific binding to AT-rich DNA regions, with distinct thermodynamic profiles compared to its (4S) counterpart .

| Parameter | This compound | (4S)-(+)-Dihydrokikumycin B |

|---|---|---|

| Binding free energy (ΔG°), kJ/mol | -29.3 | -31.8 |

| Binding enthalpy (ΔH°), kJ/mol | -0.8 | -11.3 |

| DNA interaction distance (Å) | 4.9 ± 0.4 | 3.8 ± 0.3 |

This enantiomer binds less tightly to DNA due to reduced hydrogen-bonding efficiency and weaker van der Waals interactions, as evidenced by NMR and calorimetry .

Mechanistic Insights from Kinetic Studies

Reactions involving this compound often follow first-order kinetics when intermediates like azetidinium ions form during nucleophilic substitutions . For example:

-

Slow formation of an azetidinium intermediate (19 ) from chloropyrrolidine (17 ).

-

Rapid nucleophilic attack by indolphenol (16 ) to yield cediranib (18 ) (Scheme 4) .

Cyclization and Rearrangement Pathways

Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For instance:

-

Rh(III)-catalyzed [4+2] cycloadditions with alkenes or alkynes yield dihydroisoquinolone derivatives .

-

Cobalt(III)-mediated C–H functionalization enables asymmetric synthesis of dihydroisoquinolones with high regioselectivity .

Thermodynamic and Stability Considerations

Alterations in the stereochemistry or substituents of this compound significantly impact its stability and reactivity:

Propiedades

Fórmula molecular |

C14H22ClN7O2 |

|---|---|

Peso molecular |

355.82 g/mol |

Nombre IUPAC |

4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m1./s1 |

Clave InChI |

FBXWSFRHRIPWKV-SBSPUUFOSA-N |

SMILES isomérico |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@H]2CCC(=N2)N.Cl |

SMILES canónico |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl |

Sinónimos |

(4R)-(-)-dihydrokikumycin B (4S)-(+)-dihydrokikumycin B dihydrokikumycin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.